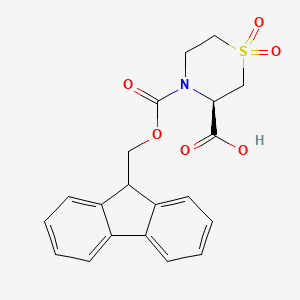

(3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazinane-3-carboxylic acid

Description

This compound is a chiral, Fmoc-protected heterocyclic carboxylic acid featuring a 1,4-thiazinane backbone with a sulfone group (1,1-dioxo) and an (R)-configured stereocenter at the 3-position. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a protective moiety for amines, widely used in peptide synthesis to enable controlled deprotection under mild basic conditions . The 1,4-thiazinane sulfone core imparts conformational rigidity and polarity, influencing solubility and reactivity in synthetic applications.

Properties

IUPAC Name |

(3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazinane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6S/c22-19(23)18-12-28(25,26)10-9-21(18)20(24)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWXTTZLOJBEDT-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)C[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazinane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazinane ring, which is known for its role in various biological activities. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis. The molecular formula is C₁₅H₁₃N₃O₄S, with a molecular weight of approximately 325.34 g/mol.

Antiviral Properties

Research indicates that derivatives of thiazolidine and thiazinane compounds exhibit antiviral activity. For instance, thiazolidine-4-carboxylic acid derivatives have shown moderate inhibitory effects against neuraminidase (NA) of influenza A virus, suggesting that similar thiazinane derivatives may also possess antiviral properties .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for enzymes involved in various metabolic pathways. In particular, compounds with similar scaffolds have been studied for their ability to inhibit D-aspartate oxidase (DDO), which is implicated in neurological disorders. Inhibition of DDO can lead to increased levels of D-serine, potentially enhancing cognitive function and offering therapeutic benefits for conditions like schizophrenia .

The proposed mechanism of action for this compound involves the interaction with specific enzymes or receptors in the body. The presence of the dioxo group may facilitate binding to target proteins through hydrogen bonding or hydrophobic interactions.

Case Studies

- Thiazolidine Derivatives : A study synthesized various thiazolidine derivatives and evaluated their biological activities. The most potent derivative exhibited an IC50 value of 0.14 μM against influenza A neuraminidase, indicating the potential for developing new antiviral agents based on thiazolidine and thiazinane structures .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of similar compounds that inhibit DDO. These compounds showed promise in modulating neurotransmitter levels, which could lead to improved outcomes in treating neurodegenerative diseases .

Data Table: Biological Activity Comparison

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Morpholine Derivatives

- 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid (CAS 204320-51-4) :

- Differs in heteroatom composition (morpholine: 1 oxygen, 1 nitrogen; thiazinane: 1 sulfur, 1 nitrogen).

- Lacks the sulfone group, reducing polarity and oxidation state compared to the target compound .

- Applications: Used in peptide-like polymers for drug delivery due to its oxygen-rich, hydrophilic character.

Piperazine and Pyrrolidine Derivatives

- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0) :

- (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic Acid (CAS 193693-65-1) :

Thiazole and Oxetane Derivatives

- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid (CAS 129288-44-4): Oxetane ring introduces a strained, sp³-rich scaffold, enhancing metabolic stability in drug candidates. Lower conformational flexibility compared to thiazinane .

Physicochemical Properties

| Compound | Molecular Weight | Solubility | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 397.43* | Moderate (DMSO) | Not reported | Thiazinane sulfone, Fmoc |

| 4-Fmoc-morpholine-3-carboxylic Acid | 337.37 | High (DMSO) | Not reported | Morpholine, Fmoc |

| (R)-Fmoc-pyrrolidine-3-carboxylic Acid | 337.37 | High (DMSO) | Not reported | Pyrrolidine, Fmoc |

| 2-[4-Fmoc-piperazin-1-yl]acetic Acid | 356.39 | Moderate (Water) | Not reported | Piperazine, acetic acid |

*Calculated based on molecular formula.

Critical Analysis of Key Differences

- Stereochemical Impact : The (R)-configuration in the target compound may enhance binding specificity in chiral environments compared to racemic analogs (e.g., CAS 270062-91-4 derivatives in ) .

- Sulfone vs. Ether/Oxidized Groups : The sulfone group increases acidity of adjacent protons and stabilizes negative charges, influencing reactivity in nucleophilic substitutions .

- Ring Size and Flexibility : Six-membered thiazinane offers a balance between rigidity (vs. five-membered rings) and synthetic accessibility (vs. seven-membered rings).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.